molecular formula C9H9BrN2S B1275348 6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine CAS No. 383131-43-9

6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine

Cat. No. B1275348
M. Wt: 257.15 g/mol
InChI Key: VPBSALFSVUNNPH-UHFFFAOYSA-N
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Description

The compound 6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the synthesis of 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines, which are structurally related to the compound , involves the condensation and oxidative cyclization of 2-amino-5-bromo/3,4-dimethylbenzenethiol with gamma-diketones in dimethyl sulfoxide, followed by oxidation to form sulfones . Although the exact synthesis of 6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine is not detailed in the provided papers, similar synthetic strategies involving bromination, condensation, and cyclization reactions are likely applicable.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed using various spectral techniques, including single crystal X-ray diffraction analysis. This technique allows for the determination of the 3D molecular structure and the identification of intermolecular interactions that contribute to the stability of the crystal structure . Such detailed structural analysis is crucial for understanding the reactivity and potential biological interactions of the compound.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a range of chemical reactions. For example, the 2-bromo-6-chloro compound related to the benzothiazole family reacts chemoselectively in the 2-position with dimethylamine . The reactivity of the bromo substituent in the benzothiazole ring is a key feature that allows for further functionalization and the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of bromine and methyl groups on the benzothiazole ring can affect the compound's polarity, solubility, and reactivity. These properties are essential for the compound's potential applications, especially in medicinal chemistry, where solubility and reactivity play a crucial role in drug design and pharmacokinetics. The exact properties of 6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine would require empirical determination using techniques such as NMR, mass spectrometry, and elemental analysis .

Scientific Research Applications

Synthesis of Imidazoles

  • Scientific Field : Organic & Biomolecular Chemistry .
  • Summary of the Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .
  • Methods of Application : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
  • Results or Outcomes : The utility of these methodologies is described, including discussion of scope and limitations, reaction mechanisms and future challenges .

Synthesis of 2-Arylbenzothiazoles

  • Scientific Field : Synthetic and Medicinal Chemistry .
  • Summary of the Application : 2-Arylbenzothiazoles are versatile scaffolds which have gigantic biological and industrial applications . They are used in a diverse range of applications, such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
  • Methods of Application : The review deals with the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .
  • Results or Outcomes : This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .

One-Pot Synthesis of 2-Amino-Substituted Benzothiazoles

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : This research describes a highly efficient and simple protocol for the preparation of 2-aminobenzothiazoles . These compounds have a wide range of applications in medicinal chemistry .
  • Methods of Application : The method involves the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst .
  • Results or Outcomes : All of the 2-amino-substituted benzothiazoles were obtained in high to excellent yields and short reaction times under mild conditions .

Synthesis of Imidazole Containing Compounds

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application : The synthesis of these compounds involves various chemical reactions .
  • Results or Outcomes : The synthesized compounds have shown a broad spectrum of biological activities .

properties

IUPAC Name

6-bromo-4,7-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2S/c1-4-3-6(10)5(2)8-7(4)12-9(11)13-8/h3H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBSALFSVUNNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1N=C(S2)N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395832
Record name 6-bromo-4,7-dimethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine

CAS RN

383131-43-9
Record name 6-bromo-4,7-dimethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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